1-(2,5-Dichloropyridin-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichloropyridin-3-yl)propan-2-one is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.06 g/mol . It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 2 and 5 positions and a propan-2-one group at the 3 position. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2,5-Dichloropyridin-3-yl)propan-2-one typically involves the reaction of 2,5-dichloropyridine with acetone under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(2,5-Dichloropyridin-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dichloropyridin-3-yl)propan-2-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,5-Dichloropyridin-3-yl)propan-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,5-Dichloropyridin-3-yl)propan-2-one can be compared with other similar compounds such as:
2,5-Dichloropyridine: Lacks the propan-2-one group, making it less reactive in certain chemical reactions.
3-(2,5-Dichloropyridin-3-yl)propan-2-ol: Contains an alcohol group instead of a ketone, leading to different reactivity and applications.
2,5-Dichloro-3-pyridinecarboxylic acid: Contains a carboxylic acid group, which significantly alters its chemical properties and uses. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(2,5-dichloropyridin-3-yl)propan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-5(12)2-6-3-7(9)4-11-8(6)10/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQJNQHWLHPQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(N=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742957 |
Source
|
Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-13-6 |
Source
|
Record name | 1-(2,5-Dichloropyridin-3-yl)propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40742957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.